1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea
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Overview
Description
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinomethyl group attached to a phenyl ring, which is further connected to a nitrophenyl urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA typically involves a multi-step process. One common method includes the reaction of 4-nitrophenyl isocyanate with 4-(morpholinomethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-(morpholinomethyl)aniline and 4-aminophenyl urea.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholinomethyl)phenylboronic acid
- 4-(4-nitrophenyl)morpholine
- 4-benzoylmorpholine
Uniqueness
N-[4-(MORPHOLINOMETHYL)PHENYL]-N’-(4-NITROPHENYL)UREA stands out due to its dual functional groups (morpholinomethyl and nitrophenyl urea), which confer unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[4-(morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C18H20N4O4/c23-18(20-16-5-7-17(8-6-16)22(24)25)19-15-3-1-14(2-4-15)13-21-9-11-26-12-10-21/h1-8H,9-13H2,(H2,19,20,23) |
InChI Key |
DATJIQQBEIJIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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